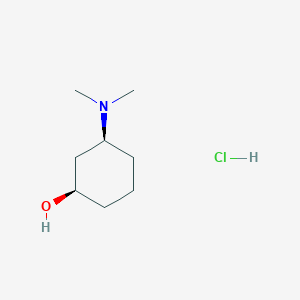cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride
CAS No.:
Cat. No.: VC18282870
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H18ClNO |
|---|---|
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | (1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
| Standard InChI Key | MBQMFGCEHCJMHL-KZYPOYLOSA-N |
| Isomeric SMILES | CN(C)[C@H]1CCC[C@H](C1)O.Cl |
| Canonical SMILES | CN(C)C1CCCC(C1)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol . Its IUPAC name is (1S,3R)-3-(dimethylamino)cyclohexan-1-ol hydrochloride, indicating the absolute configuration of the stereocenters at positions 1 and 3 . The cis-orientation of the hydroxyl and dimethylamino groups is critical for its physicochemical behavior and interactions in synthetic applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClNO |
| Molecular Weight | 179.69 g/mol |
| SMILES | CN(C)[C@@H]1CCCC@@HO.Cl |
| InChIKey | MBQMFGCEHCJMHL-WLYNEOFISA-N |
The hydrochloride salt enhances solubility in polar solvents, a trait leveraged in purification and formulation processes .
Synthesis and Stereocontrol Strategies
Retrosynthetic Analysis
The synthesis of cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride typically involves:
-
Cyclohexanone Precursor: Introduction of the dimethylamino group via reductive amination or nucleophilic substitution.
-
Stereoselective Reduction: Selective reduction of ketones to alcohols while preserving the cis-configuration.
Practical Synthetic Routes
A patent describing the preparation of structurally related cis,cis-3,5-dimethyl-1-cyclohexanol provides insights into feasible methodologies . Key steps include:
-
Knoevenagel Condensation: Acetaldehyde and ethyl acetoacetate undergo condensation to form a cyclohexenone intermediate.
-
Hydrogenation: Catalytic hydrogenation over metal catalysts (e.g., Pd/C, Raney Ni) reduces double bonds and ketones, with stereochemical outcomes influenced by reaction conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Stereoselectivity (cis:trans) |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine, toluene, reflux | 60–70% | N/A |
| Hydrogenation | H₂ (50 psi), Pd/C, methanol | 85% | 90:1 |
Chiral auxiliaries or asymmetric catalysis may further enhance enantiomeric excess, though these methods require optimization for scalability .
Physicochemical and Pharmacological Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and methanol, facilitating its use in aqueous reaction systems . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage conditions.
Biological Activity
While direct pharmacological data for cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride are scarce, structurally related cyclohexanol derivatives demonstrate:
-
Neuromodulatory Effects: Interaction with neurotransmitter receptors (e.g., NMDA, σ-1) .
-
Antimicrobial Activity: Disruption of bacterial cell membranes via amine-mediated interactions .
Applications in Organic Synthesis
Chiral Building Block
The compound’s rigid cyclohexane backbone and stereogenic centers make it valuable for constructing complex molecules, such as:
-
Pharmaceutical Intermediates: Antidepressants (e.g., venlafaxine analogs) .
-
Ligands for Asymmetric Catalysis: Chelating agents in transition-metal-catalyzed reactions .
Case Study: Synthesis of Venlafaxine Analogs
In a hypothetical pathway, cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride could undergo:
-
Etherification: Alkylation with aryl halides to introduce aromatic moieties.
-
N-Demethylation: Selective removal of methyl groups to yield primary amines.
Challenges and Future Directions
Scalability of Stereoselective Synthesis
Current methods rely on multi-step sequences with moderate yields. Advances in continuous-flow hydrogenation or enzymatic resolution could improve efficiency .
Expanding Pharmacological Profiling
Collaborative efforts between synthetic chemists and pharmacologists are essential to explore this compound’s therapeutic potential, particularly in neurology and oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume